molecular formula C14H14N2O2 B8285898 2-(2-Amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone

2-(2-Amino-4-pyridyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B8285898
M. Wt: 242.27 g/mol
InChI Key: RTRUFCZJTOMQRK-UHFFFAOYSA-N
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Patent
US07276527B2

Procedure details

2N-hydrochloric acid (30 mL) was added to 1-(4-methoxyphenyl)-2-(2-tert-butoxycarbonylamino-4-pyridyl)ethanone (6.1 g, 18 mmol) and the mixture was stirred at 100° C. for 2 hours. The reaction mixture was cooled to room temperature and, thereafter, 8N-aqueous sodium hydroxide (10 mL) was added. The resulting crude crystals were filtered and washed with water. The crude crystals were recrystallized from tetrahydrofuran-hexane to obtain 4.0 g of the title compound (16 mmol, yield 92%).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
1-(4-methoxyphenyl)-2-(2-tert-butoxycarbonylamino-4-pyridyl)ethanone
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:26])[CH2:11][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([NH:18]C(OC(C)(C)C)=O)[CH:13]=2)=[CH:6][CH:5]=1>[OH-].[Na+]>[NH2:18][C:14]1[CH:13]=[C:12]([CH2:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)=[O:26])[CH:17]=[CH:16][N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
1-(4-methoxyphenyl)-2-(2-tert-butoxycarbonylamino-4-pyridyl)ethanone
Quantity
6.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC1=CC(=NC=C1)NC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting crude crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude crystals were recrystallized from tetrahydrofuran-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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